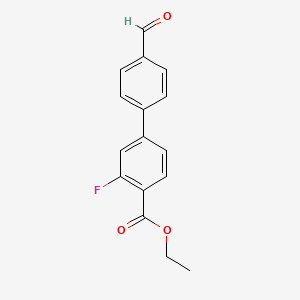

Ethyl 2-fluoro-4-(4-formylphenyl)benzoate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-fluoro-4-(4-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c1-2-20-16(19)14-8-7-13(9-15(14)17)12-5-3-11(10-18)4-6-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMXGDSSWKQJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601162201 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-35-7 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Fluoro 4 4 Formylphenyl Benzoate

Convergent and Divergent Synthetic Approaches to the Biphenyl (B1667301) Core

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The Suzuki-Miyaura, Negishi, and Stille couplings are among the most powerful and versatile of these transformations, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organohalide or triflate, is a premier method for the synthesis of biaryls due to the mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. iucc.ac.ilnih.gov For the synthesis of Ethyl 2-fluoro-4-(4-formylphenyl)benzoate, a plausible Suzuki-Miyaura approach would involve the coupling of a suitable ethyl 2-fluoro-4-halobenzoate with 4-formylphenylboronic acid.

The presence of a fluorine atom on one of the coupling partners can significantly influence the reactivity and outcome of the Suzuki-Miyaura coupling. The electron-withdrawing nature of fluorine can affect the oxidative addition step of the catalytic cycle. Therefore, the optimization of the catalytic system, particularly the choice of palladium precursor and ligand, is crucial for achieving high yields in the synthesis of fluorinated biphenyls.

The choice of ligand is critical in preventing side reactions and enhancing catalytic activity. acs.org For electron-poor substrates, such as those containing fluorine atoms, ligands with strong electron-donating properties and appropriate steric bulk are often required to facilitate the key steps of the catalytic cycle. Buchwald-type biaryl phosphine (B1218219) ligands, such as SPhos, have demonstrated high efficacy in the Suzuki-Miyaura coupling of challenging substrates, including those with ortho-substituents and electron-withdrawing groups. nih.gov These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition. The steric and electronic properties of the ligand also play a role in the transmetalation and reductive elimination steps. For instance, in the coupling of Z-alkenyl halides, the choice of ligand can influence the stereochemical outcome, with ligands like Pd(P(o-Tol)3)2 showing excellent retention of geometry. organic-chemistry.org

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd2(dba)3 | SPhos | K3PO4 | Toluene/H2O | 110 | High | dundee.ac.uk |

| Pd(OAc)2 | RuPhos | K2CO3 | Toluene/H2O | 100 | Good to Excellent | dundee.ac.uk |

| PdCl2(dppf) | Na2CO3 | Toluene/Dioxane | 85 | - | organic-synthesis.com | |

| NiCl2(PCy3)2 | K3PO4 | Toluene | 110 | - | nih.gov | |

| This table presents representative catalytic systems for Suzuki-Miyaura couplings involving functionalized aryl halides and boronic acids. |

The reactivity of the coupling partners is a key consideration in the Suzuki-Miyaura reaction. The general order of reactivity for aryl halides is I > Br > OTf > Cl. acs.org For the synthesis of this compound, ethyl 2-fluoro-4-bromobenzoate would be a suitable aryl halide partner. The presence of the electron-withdrawing ester and fluoro groups can influence the rate of oxidative addition.

4-Formylphenylboronic acid is a commonly used and commercially available reagent in Suzuki-Miyaura couplings. organic-chemistry.org The aldehyde functionality is generally well-tolerated under the reaction conditions, although protection of the aldehyde as an acetal (B89532) may be necessary in some cases to prevent side reactions, especially when using strong bases or prolonged reaction times. mdpi.com The choice of the boron-containing reagent can also impact the reaction efficiency, with boronic esters and organotrifluoroborates serving as viable alternatives to boronic acids. acs.org

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Conditions | Product | Yield (%) | Reference |

| 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Pd(OAc)2/SPhos | K3PO4, Toluene/H2O, 100 °C | 4'-Cyano-[1,1'-biphenyl]-4-carbaldehyde | 97 | researchgate.net |

| 4-Iodotoluene | Phenylboronic acid | Palladacycle FcC(S)OEtPdClZR3 | K2CO3, Methanol, 65 °C | 4-Methyl-1,1'-biphenyl | 99 | mdpi.com |

| Aryl Chlorides | Primary Alkyltrifluoroborates | Pd(OAc)2/RuPhos | K2CO3, Toluene/H2O | Alkyl-substituted Arenes | Good to Excellent | dundee.ac.uk |

| This table illustrates the reactivity of various functionalized coupling partners in Suzuki-Miyaura reactions. |

While the Suzuki-Miyaura coupling is often the method of choice, the Negishi and Stille reactions offer valuable alternatives for the synthesis of functionalized biphenyls.

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide or triflate, catalyzed by a palladium or nickel complex. wikipedia.org A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and excellent functional group tolerance. wikipedia.orgwiley-vch.de For the synthesis of this compound, one could envision the coupling of ethyl 2-fluoro-4-halobenzoate with a 4-formylphenylzinc reagent. Recent advancements have focused on the development of more robust catalysts and methods for the in situ generation of organozinc reagents, further expanding the scope of this reaction. organic-chemistry.orgnih.gov

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner. nih.gov Organostannanes are known for their stability to air and moisture, and the reaction conditions are generally mild and tolerant of a wide range of functional groups, including esters and aldehydes. wiley-vch.de A potential Stille coupling approach to the target molecule would involve the reaction of ethyl 2-fluoro-4-halobenzoate with a (4-formylphenyl)stannane derivative. While the toxicity of organotin compounds is a concern, the Stille reaction remains a powerful tool, especially for the synthesis of complex molecules where other methods may fail. nih.gov

| Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Challenges |

| Negishi | Organozinc | High reactivity, excellent functional group tolerance, milder conditions. | Sensitivity of organozinc reagents to air and moisture. |

| Stille | Organotin (Stannane) | Stability of reagents, mild conditions, wide functional group tolerance. | Toxicity of organotin compounds and byproducts. |

| This table provides a comparison of the Negishi and Stille coupling reactions. |

The field of cross-coupling chemistry is continuously evolving, with new methodologies being developed to address the limitations of existing methods and to expand the scope of accessible molecular structures. nih.gov Recent advances include the development of more active and robust catalyst systems, the use of non-traditional coupling partners, and the application of novel activation methods. mdpi.com

One area of active research is the development of catalysts based on earth-abundant and less expensive metals, such as nickel and copper, as alternatives to palladium. nih.gov Nickel catalysts, in particular, have shown promise in the coupling of less reactive aryl chlorides and in reactions involving challenging substrates. nih.gov

Furthermore, C-H activation strategies are emerging as a powerful tool for the direct arylation of unfunctionalized C-H bonds, offering a more atom-economical approach to biphenyl synthesis by avoiding the pre-functionalization of one of the coupling partners. While still facing challenges in terms of regioselectivity and substrate scope, these methods hold great promise for the future of biaryl synthesis.

Another trend is the use of unconventional reaction conditions, such as microwave irradiation and ultrasound, to accelerate reaction rates and improve yields. mdpi.commdpi.com These techniques can often lead to cleaner reactions and reduced reaction times, contributing to more sustainable synthetic processes.

Suzuki-Miyaura Coupling Strategies for Fluoro- and Formyl-Substituted Aryl Moieties

Ullmann Condensation and Related Approaches for Aryl-Aryl Bond Formation

The Ullmann reaction, a classic method for synthesizing symmetric biaryls, involves the copper-catalyzed coupling of two aryl halide molecules. organic-chemistry.org This reaction traditionally requires high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, typically in the form of copper powder or alloys. wikipedia.orgwikipedia.org The reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups. wikipedia.org

In the context of synthesizing the this compound backbone, an unsymmetrical Ullmann coupling would be necessary. This can be achieved by using one aryl halide in excess. A plausible pathway involves the coupling of an ethyl 2-fluoro-4-halobenzoate with a 4-halobenzaldehyde derivative. The mechanism is believed to involve the formation of an active copper(I) species, which undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the new carbon-carbon bond. organic-chemistry.org

Modern variations of the Ullmann reaction have improved upon the harsh conditions of the traditional method. The use of soluble copper catalysts supported by ligands such as diamines and phenanthroline, as well as palladium and nickel catalysts, allows the reaction to proceed at lower temperatures with greater efficiency and a broader substrate scope. wikipedia.orgwikipedia.org

Table 1: Comparison of Ullmann Reaction Conditions

| Feature | Traditional Ullmann Reaction | Modern Ullmann-Type Reactions |

|---|---|---|

| Catalyst | Stoichiometric Copper powder, Copper-bronze alloy wikipedia.org | Catalytic soluble Cu(I) salts, Palladium, Nickel complexes wikipedia.orgwikipedia.org |

| Temperature | High (>200°C) organic-chemistry.orgwikipedia.org | Milder (often <150°C) |

| Solvents | High-boiling polar solvents (e.g., DMF, nitrobenzene) wikipedia.org | Various organic solvents |

| Substrate Scope | Limited to electron-deficient aryl halides wikipedia.org | Broader scope, including electron-rich aryl halides |

| Yields | Often erratic and moderate wikipedia.org | Generally improved and more reproducible |

Friedel-Crafts Type Acylations for Biphenyl Modification

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction is highly efficient for producing aryl ketones. sigmaaldrich.com

In a synthetic route towards this compound, Friedel-Crafts acylation could be employed to modify a pre-formed 2-fluorobiphenyl precursor. For instance, 2-fluorobiphenyl could be acylated with a suitable acylating agent. The reaction proceeds through the formation of an acylium ion, a potent electrophile, which then attacks the aromatic ring. sigmaaldrich.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org

The resulting acylated biphenyl could then be further manipulated to introduce the required formyl and ester functionalities in subsequent steps. The conditions for Friedel-Crafts reactions are similar to those for alkylations, but the use of stoichiometric amounts of the Lewis acid catalyst is often necessary because the product ketone forms a stable complex with it. wikipedia.org

Selective Functionalization and Derivatization Strategies

Following the formation of the biphenyl skeleton, selective chemical transformations are required to install the ethyl ester and formyl groups to yield the final product.

Esterification Reactions for Benzoate (B1203000) Moiety Formation

The ethyl benzoate moiety of the target molecule is formed through an esterification reaction, typically involving a carboxylic acid precursor and ethanol (B145695).

The most common classical method for this transformation is the Fischer esterification. This reaction involves heating the carboxylic acid (e.g., 2-fluoro-4-(4-formylphenyl)benzoic acid) with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. labxchange.org The reaction is an equilibrium process, and driving it towards the product often requires the removal of water as it is formed. researchgate.net Microwave-assisted protocols have been shown to accelerate this reaction, significantly reducing reaction times. researchgate.netresearchgate.net

Alternatively, activated esterification protocols can be used. These methods involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. The acyl chloride can then react readily with ethanol, often at room temperature, to form the ester with high yield.

When dealing with polyfunctionalized molecules, such as precursors to this compound that may contain both a carboxylic acid and other reactive groups (like an aldehyde), chemoselectivity becomes crucial. rsc.org The direct esterification of a molecule containing an aldehyde group can be challenging, as aldehydes can be sensitive to the strong acidic conditions of Fischer esterification.

To overcome this, synthetic strategies often involve protecting the aldehyde group or, more commonly, performing the esterification at an earlier stage of the synthesis before the formyl group is introduced. researchgate.net Selective esterification of a carboxylic acid in the presence of other functionalities can be achieved by carefully choosing reagents and reaction conditions. rsc.orgacs.org For example, certain solid acid catalysts have been shown to efficiently promote the esterification of substituted benzoic acids under solvent-free conditions, which can sometimes offer improved selectivity. ijstr.orgepa.gov

Table 2: Selected Esterification Methods for Benzoic Acids

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol (excess), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux labxchange.org | Simple, uses common reagents |

| Acyl Chloride Method | Acyl Chloride, Alcohol, Base (optional) | Often room temperature | High reactivity, fast reaction |

| Solid Acid Catalysis | Carboxylic Acid, Alcohol, Solid Acid (e.g., modified Montmorillonite K10) | Heat, often solvent-free ijstr.org | Catalyst is reusable, potentially "greener" |

| Microwave-Assisted | Carboxylic Acid, Alcohol, Acid Catalyst | Sealed-vessel, microwave irradiation researchgate.net | Rapid heating, reduced reaction time |

Introduction of the Formyl Group onto Aryl Substrates

The introduction of a formyl group (-CHO) onto an aromatic ring is a key transformation in organic synthesis. wikipedia.org This functionalization can be achieved through various methods, known as formylation reactions. wikipedia.orgpurechemistry.org

One of the most well-known methods is the Gattermann-Koch reaction , which uses carbon monoxide and hydrogen chloride under high pressure with a catalyst mixture of aluminum chloride and cuprous chloride to formylate benzene (B151609) and its derivatives. wikipedia.org Related is the Gattermann reaction , which uses cyanides and HCl. wikipedia.org The Vilsmeier-Haack reaction is another powerful method that uses a formylating agent derived from dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.org

For a substrate like ethyl 2-fluoro-4-phenylbenzoate, a palladium-catalyzed formylation could be a viable modern approach. These methods often utilize synthesis gas (a mixture of CO and H₂) at relatively low pressures and can proceed with high yields for a broad range of aromatic bromides. researchgate.net Another strategy involves the oxidation of a methyl group on the aryl ring to an aldehyde. For instance, if the synthesis started with a tolyl-containing precursor, the methyl group could be selectively oxidized to the required formyl group at a late stage in the synthesis.

Table 3: Common Reagents for Aromatic Formylation

| Reagent/Reaction Name | Description |

|---|---|

| Gattermann-Koch Reaction | Uses carbon monoxide and HCl under high pressure to introduce a -CHO group. wikipedia.orgwikipedia.org |

| Vilsmeier-Haack Reaction | Employs a Vilsmeier reagent (e.g., from DMF/POCl₃) for formylation. wikipedia.org |

| Duff Reaction | Uses hexamethylenetetramine to formylate activated aromatic rings like phenols. wikipedia.org |

| Reimer-Tiemann Reaction | Formylates phenols, typically in the ortho position, using chloroform in a basic solution. britannica.com |

| Palladium-Catalyzed Formylation | Uses synthesis gas (CO/H₂) with a palladium catalyst to convert aryl halides to aldehydes. researchgate.net |

Formylation Reactions on Biphenyl Scaffolds

The introduction of a formyl group onto a biphenyl scaffold is a critical transformation. While direct formylation of the pre-formed biphenyl system is one approach, formylation of one of the aromatic precursors prior to the coupling reaction is often more common. Several methods are available for the formylation of aromatic rings.

One of the most classic methods is the Vilsmeier-Haack reaction, which typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. This reagent then attacks the electron-rich aromatic ring. Although effective, the reaction conditions can be harsh. For instance, the threefold Vilsmeier-Haack formylation of triphenylamine requires a large excess of POCl₃ at high temperatures for extended periods. researchgate.net

Another approach is the Duff reaction, which is particularly effective for electron-rich arenes like phenols. researchgate.net For less activated systems, metal catalysts may be required to facilitate the reaction. researchgate.net Modern solvent-free, mechanochemical methods using hexamethylenetetramine (HMTA) and a mineral acid like sulfuric acid on a silica (B1680970) support offer a more sustainable alternative to traditional methods, often resulting in high yields of mono-formylated products with shorter reaction times. researchgate.net

The choice of formylation strategy often depends on the substituents already present on the aromatic ring, as they dictate the regioselectivity of the electrophilic aromatic substitution.

| Formylation Method | Reagents | Key Features | Typical Substrates |

|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | Generates an electrophilic iminium species (Vilsmeier reagent). | Electron-rich aromatic and heteroaromatic compounds. researchgate.net |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., boric acid, glycerol) | Primarily for ortho-formylation of phenols. researchgate.net | Phenols and other activated arenes. researchgate.net |

| Mechanochemical Formylation | HMTA, H₂SO₄, Silica | Solvent-free, sustainable method with short reaction times. researchgate.net | Alkyl and alkoxy substituted arenes. researchgate.net |

Carbonylation Strategies Utilizing Palladium Catalysis

Palladium-catalyzed carbonylation reactions are powerful tools for introducing carbonyl groups into organic molecules, serving as a key step in the synthesis of esters, amides, and aldehydes. researchgate.net This methodology is highly relevant for the synthesis of the ethyl benzoate moiety of the target molecule. These reactions typically involve the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by CO insertion and subsequent nucleophilic attack by an alcohol, amine, or hydride source. mdpi.com

The alkoxycarbonylation of aryl halides with an alcohol in the presence of carbon monoxide is a direct route to benzoate esters. researchgate.net The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, base, and reaction conditions such as temperature and CO pressure. mdpi.comresearchgate.net For example, the combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) has proven effective for the carbonylation of various substrates. mdpi.comresearchgate.net

Recent advancements have focused on developing external-CO-free carbonylation protocols, which use CO surrogates like phenyl formate or 2,4,6-trichlorophenyl formate. researchgate.net These solid, stable compounds release CO in situ, circumventing the need to handle gaseous carbon monoxide and allowing the reactions to proceed under milder conditions. researchgate.net Such methods are highly efficient for the carbonylation of a wide range of aryl and heteroaryl bromides, tolerating various functional groups. researchgate.net

| Carbonylation Approach | Palladium Catalyst System (Precursor/Ligand) | CO Source | Key Application |

|---|---|---|---|

| Alkoxycarbonylation of Alcohols | Pd(OAc)₂ / DPPF | CO gas (2-50 bar) | Sustainable synthesis of alkylaryl acetates from alcohols. mdpi.comresearchgate.net |

| Carbonylation of Aryl Halides | PdCl₂(PPh₃)₂ | CO gas | Synthesis of carboxylic acid derivatives from aryl halides. researchgate.net |

| External-CO-Free Carbonylation | Pd(OAc)₂ / various phosphine ligands | Phenyl Formate or 2,4,6-Trichlorophenyl Formate | Practical synthesis of esters from aryl bromides without handling CO gas. researchgate.net |

| Difluoroalkylative Carbonylation | Pd(dba)₂ / Xantphos | CO gas (10 bar) | Synthesis of difluoropentanedioates from aryl olefins. nih.gov |

Regioselective Fluorination Techniques in Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring can significantly alter a molecule's physicochemical properties. sigmaaldrich.com Achieving regioselectivity in aromatic fluorination is a significant synthetic challenge. The primary methods for this transformation can be broadly categorized as electrophilic and nucleophilic fluorination, with transition metal-catalyzed C-H fluorination emerging as a powerful modern alternative. alfa-chemistry.comdntb.gov.ua

Electrophilic and Nucleophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a nucleophilic carbon center, such as an electron-rich aromatic ring, with an electrophilic fluorine source. wikipedia.org Historically, highly reactive and toxic reagents like elemental fluorine (F₂) were used. sigmaaldrich.com Modern organic synthesis, however, relies on a suite of safer and more selective N-F reagents. wikipedia.org These reagents feature an electron-withdrawing group attached to a nitrogen atom, which is bonded to fluorine, rendering the fluorine atom electrophilic. wikipedia.org Prominent examples include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). sigmaaldrich.comwikipedia.org These reagents are stable, often crystalline solids that allow for controlled fluorination of a wide variety of substrates, including aromatic rings. sigmaaldrich.comresearchgate.net The mechanism is generally considered to be a polar process, where direct fluorination occurs without the rate-limiting decomposition of a Wheland complex intermediate. researchgate.net

Nucleophilic fluorination utilizes a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group on the aromatic ring in a process known as nucleophilic aromatic substitution (SₙAr). alfa-chemistry.com This reaction is most effective when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (e.g., a halogen or a nitro group). Common fluoride sources include inorganic salts like potassium fluoride (KF) and cesium fluoride (CsF), often used with phase-transfer catalysts to enhance their solubility and reactivity. alfa-chemistry.com

| Approach | Mechanism | Typical Reagents | Substrate Requirements |

|---|---|---|---|

| Electrophilic Fluorination | Attack of a nucleophilic carbon on an electrophilic fluorine source. wikipedia.org | Selectfluor®, NFSI, NFOBS. wikipedia.org | Electron-rich or neutral aromatic rings. alfa-chemistry.com |

| Nucleophilic Fluorination (SₙAr) | Attack of a nucleophilic fluoride ion, displacing a leaving group. alfa-chemistry.com | KF, CsF (often with phase-transfer catalysts). alfa-chemistry.com | Electron-deficient aromatic rings with a good leaving group. alfa-chemistry.com |

Transition Metal-Catalyzed C-H Fluorination

Direct C-H bond functionalization represents a highly atom-economical and efficient strategy for synthesizing complex molecules. nih.gov In recent years, transition-metal-catalyzed C-H fluorination has emerged as a powerful method for the selective installation of fluorine atoms. nih.govbeilstein-journals.org Palladium catalysis has been particularly well-studied in this area. nih.govnsf.gov

These reactions often employ a directing group on the substrate, which coordinates to the metal center and positions it in close proximity to a specific C-H bond. dntb.gov.ua This is followed by C-H activation to form a cyclometalated intermediate. nih.gov Oxidative addition of an electrophilic fluorinating agent, such as Selectfluor or NFSI, to this intermediate generates a high-valent Pd(IV)-F species. nih.gov Subsequent reductive elimination forms the C-F bond and regenerates the active palladium catalyst. nih.gov This directed approach allows for the fluorination of C-H bonds that would be otherwise unreactive, offering excellent regioselectivity. nih.gov Various directing groups, including amides and N-heterocycles, have been successfully utilized to direct the fluorination of both aryl C(sp²)-H and alkyl C(sp³)-H bonds. nih.govnsf.gov

| Metal Catalyst | Fluorinating Agent | Key Mechanistic Step | Scope |

|---|---|---|---|

| Palladium(II) | Selectfluor, NFSI | Formation of a Pd(IV)-F intermediate via oxidative addition. nih.gov | Directed fluorination of aryl and alkyl C-H bonds. nih.govnsf.gov |

| Copper | AgF, N-F reagents | Involves Cu(I)/Cu(III) or Cu(II)/Cu(IV) catalytic cycles. | Trifluoromethylthiolation of benzamide derivatives. nih.gov |

Precursor Synthesis and Intermediate Transformations

The construction of this compound is typically achieved through a convergent synthesis, where key fragments are prepared separately before being joined in a final coupling step. The synthesis of appropriately functionalized halogenated benzoates and formylphenyl precursors is therefore of paramount importance.

Synthesis of Halogenated Benzoate and Formylphenyl Precursors

Halogenated Benzoate Precursors: The synthesis of ethyl 2-fluoro-4-halobenzoates, likely precursors for a Suzuki or other cross-coupling reaction, starts from commercially available fluorinated and halogenated benzoic acids. For example, 4-fluoro-3-nitrobenzoic acid can serve as a starting material for various benzimidazole derivatives and highlights the availability of polysubstituted aromatic building blocks. researchgate.net The synthesis of the ester is typically achieved through Fischer esterification of the corresponding benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the benzoic acid can be converted to an acyl chloride followed by reaction with ethanol. Halogenated compounds are valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. scbt.com

Formylphenyl Precursors: The most common precursor for introducing the 4-formylphenyl group in cross-coupling reactions is 4-formylphenylboronic acid. Its synthesis was first reported from 4-bromobenzaldehyde. wikipedia.org The procedure involves protecting the aldehyde group as an acetal, forming a Grignard reagent, reacting it with a trialkyl borate, and finally deprotecting the acetal under acidic conditions to reveal the boronic acid and the formyl group. wikipedia.org More recent, improved methods use less expensive starting materials like 4-chlorobenzaldehyde with metallic lithium and trimethyl borate. wikipedia.org Purification of formylphenylboronic acids can be achieved by dissolving the crude product in an aqueous alkaline solution at a controlled pH (9.5-10.5) to avoid side reactions, followed by precipitation with acid, yielding a product with >99% purity. google.com

| Precursor Type | Example Precursor | Typical Starting Material(s) | Key Synthetic Steps |

|---|---|---|---|

| Halogenated Benzoate | Ethyl 2-fluoro-4-bromobenzoate | 2-Fluoro-4-bromobenzoic acid, Ethanol | Fischer esterification with an acid catalyst. |

| Formylphenyl | 4-Formylphenylboronic acid | 4-Bromobenzaldehyde or 4-Chlorobenzaldehyde | 1. Acetal protection of aldehyde. 2. Grignard or organolithium formation. 3. Reaction with trialkyl borate. 4. Acidic work-up/deprotection. wikipedia.org |

Preparation of Organoboron Reagents and Other Cross-Coupling Partners

The synthesis of this compound via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, necessitates the preparation of two key precursor molecules. These partners typically consist of an organoboron reagent, most commonly a boronic acid, and an organohalide. For the synthesis of the target compound, these precursors are (4-formylphenyl)boronic acid and an appropriate halo-substituted ethyl 2-fluorobenzoate (B1215865), such as ethyl 2-fluoro-4-bromobenzoate.

Synthesis of (4-Formylphenyl)boronic acid

(4-Formylphenyl)boronic acid is a bifunctional molecule that serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals like Atazanavir and Rucaparib. wikipedia.orgnbinno.com Its structure, featuring both an aldehyde group and a boronic acid moiety, makes it a versatile reagent for carbon-carbon bond formation in Suzuki-Miyaura coupling reactions. nbinno.com Several synthetic methodologies have been developed for its preparation, often starting from 4-bromobenzaldehyde or other phenylboronic acid derivatives. wikipedia.orgnbinno.com

One established route begins with 4-bromobenzaldehyde. The aldehyde group is first protected as an acetal to prevent it from reacting in subsequent steps. The protected compound, 1-bromo-4-(diethoxymethyl)benzene, is then converted into a Grignard reagent by reacting it with magnesium. This organometallic intermediate is then reacted with a trialkyl borate, such as tri-n-butyl borate or triisopropyl borate, followed by acidic workup to hydrolyze the borate ester and the acetal, yielding 4-formylphenylboronic acid. wikipedia.org High yields have been reported for this multi-step process. wikipedia.org

Alternative approaches offer different starting materials and reaction conditions. For instance, 4-formylphenylboronic acid can be prepared from potassium 4-formylphenyl-trifluoroborate through hydrolysis using acidic alumina or silica gel. wikipedia.org Another method involves the reaction of potassium phenyltrifluoroborate with iron(III) chloride in a mixture of THF and water, which can produce the desired boronic acid in high yield. chemicalbook.comchemicalbook.com

The table below summarizes various synthetic routes for the preparation of (4-Formylphenyl)boronic acid.

| Starting Material | Key Reagents | Solvent/Conditions | Yield | Reference |

| 4-Bromobenzaldehyde | 1. Diethoxymethoxyethane, Ethanol2. Mg, 1,2-dibromoethane3. Tri-n-butyl borate4. Acidic work-up | Ultrasound activation for Grignard formation | 78% | wikipedia.org |

| 1-Bromo-4-(diethoxymethyl)benzene | n-Butyllithium, then Triisopropyl borate | -78 °C | 99% (crude) | wikipedia.org |

| Potassium phenyltrifluoroborate | Iron(III) chloride | THF/Water (1:1), Room Temperature | 86% | chemicalbook.com |

Synthesis of Ethyl 2-fluoro-4-halobenzoate Partners

The second key component for the Suzuki-Miyaura coupling is a halo-substituted benzoate ester. Ethyl 2-fluoro-4-bromobenzoate is a common coupling partner for this purpose. The synthesis of this reagent can be achieved through several routes, typically involving the formation of a substituted benzoic acid followed by esterification.

A plausible synthetic pathway can start from a commercially available precursor like 2-fluoro-4-bromotoluene. This starting material can be synthesized from para-toluidine through a sequence of reactions including nitration, diazotization, bromo-substitution, reduction, and another diazotization followed by fluorination. google.com The 2-fluoro-4-bromotoluene is then oxidized to form 2-fluoro-4-bromobenzoic acid. This oxidation can be accomplished using strong oxidizing agents such as potassium permanganate (B83412).

Once the 2-fluoro-4-bromobenzoic acid is obtained, the final step is esterification to produce the ethyl ester. This reaction is typically carried out by reacting the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, or by converting the carboxylic acid to an acyl chloride followed by reaction with ethanol. prepchem.com

The table below outlines a general synthetic approach for Ethyl 2-fluoro-4-bromobenzoate.

| Precursor | Reaction Step | Key Reagents | Typical Conditions |

| 2-Fluoro-4-bromotoluene | Oxidation | Potassium permanganate (KMnO₄) | Reflux in water |

| 2-Fluoro-4-bromobenzoic acid | Esterification | Ethanol, Sulfuric Acid (H₂SO₄) | Reflux |

The reactivity of the organohalide in the Suzuki-Miyaura coupling reaction generally follows the trend I > Br > OTf >> Cl. tcichemicals.com Therefore, while ethyl 2-fluoro-4-bromobenzoate is a suitable substrate, the corresponding iodide would be more reactive, and the chloride would be less reactive.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Fluoro 4 4 Formylphenyl Benzoate

Reactivity of the Aldehyde Functional Group

The formyl group (-CHO) attached to the biphenyl (B1667301) system is a versatile handle for a variety of chemical modifications. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the group can readily undergo both oxidation and reduction.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of Ethyl 2-fluoro-4-(4-formylphenyl)benzoate can be readily oxidized to a carboxylic acid. This transformation is a common and high-yielding reaction for aromatic aldehydes. The product of this reaction is 4'-(ethoxycarbonyl)-3'-fluorobiphenyl-4-carboxylic acid . Standard oxidizing agents are effective for this purpose.

Common laboratory reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup.

Jones reagent (CrO₃ in sulfuric acid and acetone).

Tollens' reagent ([Ag(NH₃)₂]⁺), which is a milder oxidant.

The general reaction involves the conversion of the aldehyde to a carboxylic acid, a key intermediate in the synthesis of various biphenyl derivatives. chemicalbook.com

Table 1: Oxidation of this compound

| Reactant | Product | Reagent Example |

|---|

Reduction Reactions to Alcohol Derivatives

The formyl group can be selectively reduced to a primary alcohol, yielding ethyl 2-fluoro-4-(4-(hydroxymethyl)phenyl)benzoate . This reduction can be achieved without affecting the ethyl ester group by using mild reducing agents.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., ethanol (B145695) or methanol).

Lithium aluminium hydride (LiAlH₄) at low temperatures (e.g., 0 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). plos.org While LiAlH₄ can also reduce esters, the reaction conditions can often be controlled to selectively reduce the more reactive aldehyde.

This reduction is a fundamental step in producing derivatives where the linking group is a hydroxymethyl moiety.

Table 2: Reduction of this compound

| Reactant | Product | Reagent Example |

|---|

Nucleophilic Addition Reactions and Subsequent Transformations

The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. These reactions lead to the formation of a tetrahedral intermediate, which is typically protonated to yield an alcohol.

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents, R-MgX) followed by an aqueous workup produces secondary alcohols. For example, reacting this compound with methylmagnesium bromide would yield ethyl 2-fluoro-4-(4-(1-hydroxyethyl)phenyl)benzoate. google.com

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from KCN) to the aldehyde, typically in a slightly acidic medium, results in the formation of a cyanohydrin. orgsyn.org This product is a valuable synthetic intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Condensation Reactions and Derivatization

The aldehyde group readily undergoes condensation reactions with amines and related compounds, as well as with carbon nucleophiles, to form new carbon-carbon and carbon-nitrogen double bonds.

Imine and Oxime Formation: Primary amines react with the aldehyde to form imines (Schiff bases), and hydroxylamine (B1172632) reacts to form oximes. These reactions are typically catalyzed by acid and involve the elimination of a water molecule.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. The aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form a C=C double bond at the position of the original carbonyl group. This allows for the introduction of a wide variety of substituted vinyl groups.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate), catalyzed by a weak base, to form a new carbon-carbon double bond.

Reactivity of the Ester Functional Group

The ethyl ester group in this compound is less reactive than the aldehyde group. However, it can be transformed under specific conditions, most notably through hydrolysis.

Hydrolysis under Acidic and Basic Conditions

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This can be achieved using either an acid or a base as a catalyst. chemguide.co.uk

Acid-Catalyzed Hydrolysis: When heated under reflux with a dilute mineral acid such as hydrochloric acid or sulfuric acid, the ethyl ester undergoes hydrolysis to produce 2-fluoro-4-(4-formylphenyl)benzoic acid and ethanol. chemguide.co.uk This reaction is reversible, and to drive it to completion, an excess of water is typically used. chemguide.co.ukyoutube.com The presence of the electron-withdrawing fluorine atom on the benzoate (B1203000) ring can influence the rate of hydrolysis. nih.gov

Base-Mediated Hydrolysis (Saponification): This is the more common and generally preferred method for ester hydrolysis. chemguide.co.uk Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, results in an irreversible reaction. The initial products are ethanol and the sodium salt of the carboxylic acid, sodium 2-fluoro-4-(4-formylphenyl)benzoate . Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the free carboxylic acid. chemguide.co.ukyoutube.com This method is advantageous because the reaction goes to completion and the products are often easier to separate. chemguide.co.uk Studies on related fluorinated esters show that the number and position of fluorine atoms can significantly impact the rate of hydrolysis. nih.govbeilstein-journals.org

Table 3: Hydrolysis of this compound

| Condition | Intermediate Product | Final Product (after workup) | Key Features |

|---|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O, heat) | N/A | 2-fluoro-4-(4-formylphenyl)benzoic acid | Reversible reaction chemguide.co.uk |

Transesterification Reactions

Transesterification is a fundamental organic reaction that involves the conversion of one ester into another by reacting it with an alcohol. This process can be catalyzed by either an acid or a base.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon.

In a basic medium, an alkoxide, typically from the reacting alcohol, acts as the nucleophile. The reaction of this compound with an alcohol (R-OH) in the presence of an acid or base catalyst would be expected to yield a new ester and ethanol.

The general mechanisms are as follows:

Acid-Catalyzed Transesterification:

Protonation of the carbonyl oxygen of the ethyl ester.

Nucleophilic attack by the alcohol (R-OH) on the carbonyl carbon.

Proton transfer from the attacking alcohol to the ethoxy group.

Elimination of ethanol to form the new ester.

Base-Catalyzed Transesterification:

Formation of an alkoxide from the alcohol (R-OH) by the base.

Nucleophilic attack of the alkoxide on the carbonyl carbon of the ethyl ester.

Formation of a tetrahedral intermediate.

Elimination of the ethoxide ion to yield the new ester.

Various catalysts can be employed for transesterification, including scandium(III) triflate (Sc(OTf)₃) and dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄), which have been shown to be effective for a range of substrates under mild conditions. organic-chemistry.org The choice of catalyst and reaction conditions can influence the reaction rate and yield.

A hypothetical transesterification reaction is presented in the table below:

| Reactant | Reagent (Alcohol) | Catalyst | Product | Byproduct |

| This compound | Methanol | Acid or Base | Mthis compound | Ethanol |

| This compound | Isopropanol | Acid or Base | Isopropyl 2-fluoro-4-(4-formylphenyl)benzoate | Ethanol |

Reduction of the Ester Moiety

The ethyl ester group in this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to the corresponding primary alcohol, (2-fluoro-4-(4-formylphenyl)phenyl)methanol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion on the ester's carbonyl carbon.

Alternatively, the ester can be selectively reduced to the aldehyde, 2-fluoro-4-(4-formylphenyl)benzaldehyde, using less reactive reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method is advantageous when the aldehyde is the desired product, as it prevents over-reduction to the alcohol.

The expected reduction products are summarized in the table below:

| Reactant | Reducing Agent | Product |

| This compound | LiAlH₄ | (2-fluoro-4-(4-formylphenyl)phenyl)methanol |

| This compound | DIBAL-H | 2-fluoro-4-(4-formylphenyl)benzaldehyde |

Palladium-Catalyzed α-Arylation of Ester Enolates

The palladium-catalyzed α-arylation of ester enolates is a powerful method for forming carbon-carbon bonds. This reaction involves the coupling of an ester enolate with an aryl halide or triflate in the presence of a palladium catalyst. While direct α-arylation of the ethyl ester of this compound would require harsh conditions to form the enolate, the methodology is well-established for other esters. nih.govnih.gov

The general catalytic cycle involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Formation of the ester enolate using a suitable base.

Transmetalation of the enolate to the palladium center.

Reductive elimination to form the α-arylated ester and regenerate the Pd(0) catalyst.

The presence of the fluorine atom and the formyl group on the biphenyl core of this compound would influence the electronic properties of the molecule, which could affect the efficiency of such a reaction. The electron-withdrawing nature of these substituents might make the formation of the enolate more challenging.

A hypothetical α-arylation reaction is depicted below:

| Substrate | Arylating Agent | Catalyst System | Product |

| This compound | Aryl Bromide | Pd(0) catalyst, Ligand, Base | Ethyl 2-aryl-2-fluoro-4-(4-formylphenyl)benzoate (hypothetical) |

Reactivity of the Fluorine Substituent

Influence on Aromatic Ring Electrophilicity and Nucleophilicity

The fluorine atom at the 2-position of the benzoate ring significantly influences the electronic properties of the aromatic system. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution.

Potential for C-F Activation and Further Transformations

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a challenging but important transformation. The activation of C-F bonds in fluoroaromatics can be achieved using transition metal complexes, particularly those of nickel and palladium. mdpi.comresearchgate.net These reactions often require specific ligands and reaction conditions.

In the context of this compound, the C-F bond could potentially undergo oxidative addition to a low-valent metal center, leading to a variety of transformations such as cross-coupling reactions. For instance, a palladium-catalyzed reaction could potentially replace the fluorine atom with another functional group. The reactivity of the C-F bond is influenced by the electronic nature of the other substituents on the aromatic ring. The electron-withdrawing groups present in this molecule could potentially facilitate nucleophilic aromatic substitution of the fluorine atom under certain conditions.

Reactions Involving the Biphenyl Core

The biphenyl core of this compound can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. However, the reactivity and regioselectivity of these reactions are dictated by the combined electronic effects of the existing substituents. rsc.org

Furthermore, the biphenyl linkage itself can be the site of reactions. For example, under certain catalytic conditions, reactions that cleave or modify the biphenyl bond could be envisioned, although these are generally less common.

Electrophilic Aromatic Substitution Patterns

The biphenyl system in this compound presents two aromatic rings for potential electrophilic aromatic substitution (SEAr) reactions. The reactivity and orientation of incoming electrophiles are dictated by the directing effects of the existing substituents.

The first ring, the 2-fluorobenzoate (B1215865) moiety, contains a deactivating, meta-directing ethyl carboxylate group (-COOEt) and a deactivating, ortho-, para-directing fluorine atom (-F). The fluorine atom, despite its deactivating inductive effect, directs incoming electrophiles to the positions ortho and para to itself due to resonance effects. The position para to the fluorine is already substituted by the second phenyl ring. Therefore, electrophilic attack is most likely to occur at the position ortho to the fluorine and meta to the ester group.

The second ring, the 4-formylphenyl group, contains a deactivating, meta-directing formyl group (-CHO). This group strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the positions meta to the formyl group.

Functional Group Transformations on the Biphenyl Skeleton

The formyl and ester groups of this compound are amenable to a variety of functional group transformations.

The aldehyde group is generally more reactive than the ester group. It can undergo selective reduction to a primary alcohol using mild reducing agents like sodium borohydride, leaving the ester group intact. This chemoselectivity is a common strategy in organic synthesis. Conversely, oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. The formyl group can also participate in nucleophilic addition reactions, such as Grignard reactions or Wittig reactions, to form secondary alcohols or alkenes, respectively.

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), a reaction that would also reduce the aldehyde. Transesterification is also possible by reacting the compound with a different alcohol in the presence of an acid or base catalyst. fiveable.me

Palladium-Catalyzed C-C Bond Formation on the Biphenyl System

The biphenyl scaffold of this compound is well-suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. wikipedia.org One of the most prominent examples is the Suzuki-Miyaura coupling. libretexts.orgresearchgate.net

For instance, the synthesis of the title compound itself can be envisioned through a Suzuki-Miyaura coupling between a derivative of 2-fluorobenzoic acid and a derivative of 4-formylbenzene. A plausible route involves the reaction of ethyl 2-fluoro-4-bromobenzoate with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org The general mechanism for such a reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. researchgate.net

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored for specific substrates. libretexts.orgbham.ac.uk

Chemo- and Regioselectivity in Polyfunctionalized Reactants

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve the desired chemo- and regioselectivity.

Selective Reactions of Specific Functional Groups in the Presence of Others

As mentioned previously, the aldehyde group can be selectively reduced in the presence of the ester. This is a classic example of chemoselectivity based on the different reactivity of the two carbonyl groups. Aldehydes are generally more electrophilic and thus more susceptible to nucleophilic attack by mild reducing agents than esters.

Another example of chemoselective transformation would be the protection of the aldehyde group as an acetal (B89532), which is stable under basic conditions that could be used to hydrolyze the ester. This allows for the selective modification of the ester group while the aldehyde is masked.

Strategies for Orthogonal Protection and Deprotection

In a multi-step synthesis involving a molecule as complex as this compound, orthogonal protection strategies are often employed. wikipedia.orgjocpr.com This involves the use of protecting groups for different functional groups that can be removed under distinct conditions without affecting each other.

For instance, the aldehyde group could be protected as a diethyl acetal by reaction with triethyl orthoformate under acidic conditions. This acetal is stable to basic and nucleophilic reagents. The ester group could be a benzyl (B1604629) ester instead of an ethyl ester. In this scenario, the benzyl ester can be selectively removed by hydrogenolysis, which would not affect the acetal. Subsequently, the acetal can be removed under acidic conditions to regenerate the aldehyde. This orthogonal approach allows for the independent manipulation of the two functional groups.

The choice of protecting groups is critical and depends on the planned reaction sequence and the stability of the protecting groups to the various reaction conditions. jocpr.com

Spectroscopic and Advanced Analytical Techniques for Research on Ethyl 2 Fluoro 4 4 Formylphenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for the definitive structural analysis of Ethyl 2-fluoro-4-(4-formylphenyl)benzoate. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon environments, as well as their interconnections, can be established. The molecular structure of this compound is C16H13FO3.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the ethyl group and the two separate aromatic rings.

Aliphatic Region: The ethyl ester group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The terminal methyl protons (-CH3) will appear as a triplet, coupling with the methylene protons.

Aromatic Region: The spectrum will be more complex in this region, with signals from the seven aromatic protons. The protons on the 4-formylphenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the 2-fluoro-substituted ring will show more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Aldehyde Proton: A distinct singlet with a characteristic downfield chemical shift is expected for the formyl proton (-CHO).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aldehyde H | 9.9 - 10.1 | Singlet |

| Aromatic Hs (4-formylphenyl) | 7.8 - 8.0 | Multiplet (Doublet) |

| Aromatic Hs (2-fluorophenyl) | 7.1 - 7.7 | Multiplet |

| Methylene (-OCH2CH3) | 4.3 - 4.5 | Quartet |

| Methyl (-OCH2CH3) | 1.3 - 1.5 | Triplet |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the carbonyl groups, aromatic rings, and the ethyl ester moiety. The molecular weight of the compound is 272.27 g/mol .

Carbonyl Carbons: Two signals are predicted in the downfield region, corresponding to the aldehyde and ester carbonyl carbons. The aldehyde carbon is typically found at a higher chemical shift than the ester carbonyl.

Aromatic Carbons: Multiple signals are expected for the aromatic carbons. The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the other aromatic carbons are influenced by the electron-withdrawing or donating nature of their substituents.

Aliphatic Carbons: Two signals in the upfield region will correspond to the methylene and methyl carbons of the ethyl group.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 192 |

| Ester C=O | 164 - 166 |

| Aromatic Cs | 115 - 165 |

| Methylene (-OCH2CH3) | 61 - 63 |

| Methyl (-OCH2CH3) | 13 - 15 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms within a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine, and its coupling with nearby protons can further confirm the structure. The signal for an aromatic fluorine is often observed as a multiplet due to coupling with the ortho- and meta-protons on the benzene ring.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR provides information about the chemical environments, 2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as between adjacent protons on the aromatic rings. This helps to piece together the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This technique is invaluable for unambiguously assigning the carbon signals based on the already assigned proton signals. For example, the proton signal for the methylene group would show a correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is arguably the most powerful tool for connecting the different fragments of the molecule. Key HMBC correlations for this molecule would include:

Correlation from the aldehyde proton to carbons in the formyl-substituted phenyl ring.

Correlations from the protons on one aromatic ring to the carbons of the other, confirming the biphenyl (B1667301) linkage.

Correlations from the methylene protons of the ethyl group to the ester carbonyl carbon, confirming the ester functionality.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Carbonyl Stretching Vibrations (C=O) of Ester and Aldehyde Groups

The most prominent features in the IR spectrum of this compound are expected to be the strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and aldehyde groups.

Aldehyde C=O Stretch: The aldehyde carbonyl group typically exhibits a strong absorption band at a higher wavenumber than an ester carbonyl. This is due to the electronic effects of the attached hydrogen atom.

Ester C=O Stretch: The ester carbonyl stretch is also a strong band, typically found in a well-defined region of the spectrum. The conjugation with the aromatic ring will slightly lower the frequency of this vibration.

In addition to the carbonyl bands, the spectrum would also show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C-O stretching for the ester, and C-F stretching vibrations.

Predicted IR Absorption Data for Carbonyl Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | 1700 - 1715 | Strong |

| Ester C=O Stretch | 1715 - 1730 | Strong |

Aromatic C-H and C=C Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the aromatic regions of the IR spectrum are particularly informative.

The structure contains two phenyl rings, giving rise to characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. libretexts.org These bands are generally of weak to medium intensity.

The carbon-carbon double bond (C=C) stretching vibrations within the aromatic rings produce a series of bands in the 1625-1450 cm⁻¹ region. vscht.czscholarsresearchlibrary.com These absorptions, often referred to as in-ring skeletal vibrations, can be sharp and of variable intensity. The substitution pattern on the benzene rings influences the exact position and appearance of these peaks. For this molecule, with its trisubstituted and disubstituted ring pattern, a complex set of bands is anticipated in this region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic C=C In-Ring Stretch | 1625 - 1580 | Medium |

| Aromatic C=C In-Ring Stretch | 1520 - 1450 | Medium to Strong |

This interactive table summarizes the predicted IR absorption bands for the aromatic moieties of the title compound.

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, the molecular formula is C₁₆H₁₃FO₃. The calculated monoisotopic mass, based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁶O), is 272.08487 u. HRMS analysis, often using Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield a measured mass that corresponds to this calculated value within a very low error margin (typically < 5 ppm), thus confirming the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, providing detailed structural information. nih.govchemrxiv.org For this compound ([M+H]⁺, m/z 273.0927), several fragmentation pathways can be predicted.

The initial protonation would likely occur at one of the carbonyl oxygens (ester or aldehyde) or the ester ether oxygen. The subsequent fragmentation would proceed via the cleavage of the weakest bonds.

Predicted Fragmentation Pathways:

Loss of ethylene (B1197577): A common fragmentation for ethyl esters is the neutral loss of ethylene (C₂H₄, 28.03 Da), resulting in a carboxylic acid fragment ion.

Loss of ethoxy radical: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45.06 Da) to form a stable acylium ion.

Loss of CO: The formyl group can lose carbon monoxide (CO, 28.00 Da).

Cleavage of the biphenyl linkage: The C-C bond connecting the two phenyl rings can cleave, leading to fragments corresponding to each ring system.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Formula of Loss |

| 273.09 | 245.06 | Ethylene | C₂H₄ |

| 273.09 | 228.03 | Ethoxy Radical | C₂H₅O |

| 273.09 | 245.09 | Carbon Monoxide | CO |

| 273.09 | 197.06 | Benzene | C₆H₆ |

This interactive table outlines potential fragmentation pathways for protonated this compound in an MS/MS experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The structure of this compound contains an extensive conjugated system of π-electrons spanning the two phenyl rings, the ester group, and the formyl group. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, the molecule is expected to absorb UV radiation, promoting electrons from π to π* orbitals (π → π* transitions). The presence of the carbonyl (C=O) groups from the ester and aldehyde functions, as well as the fluorine atom and ether oxygen, act as auxochromes that can modify the absorption wavelength and intensity. Due to the large conjugated system, a strong absorption maximum (λ_max) is predicted in the mid-to-long wavelength UV range.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a laboratory technique for the separation of a mixture. It is essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis. A reversed-phase setup, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (such as a gradient of water and acetonitrile (B52724) or methanol), would be effective. A UV detector set to the compound's λ_max would provide high sensitivity for detecting the main product and any potential impurities. The purity is typically determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) could also be employed, provided the compound is thermally stable and sufficiently volatile. GC is particularly useful for monitoring reaction progress, where small aliquots of the reaction mixture can be analyzed over time to observe the consumption of reactants and the formation of the product.

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis | Purity Assessment |

| GC | Polar Capillary Column | Helium or Nitrogen | Flame Ionization (FID) | Reaction Monitoring |

This interactive table summarizes suitable chromatographic methods for the analysis of the title compound.

Thin Layer Chromatography (TLC) for Reaction Progress and Purity

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the Suzuki-Miyaura cross-coupling often used to synthesize biphenyl structures. rsc.orgresearchgate.netnih.gov It allows chemists to qualitatively track the consumption of starting materials and the formation of the product, this compound.

In a typical setup, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel 60 F254. orgsyn.org The plate is then developed in a sealed chamber containing a suitable mobile phase, typically a mixture of non-polar and polar organic solvents. The choice of eluent is critical for achieving good separation between the starting materials (e.g., a boronic acid and a bromo- or iodo-benzoate derivative), the palladium catalyst, and the desired biphenyl product. researchgate.net

The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the silica gel and exhibit lower Rf values. The spots are visualized under UV light (at 254 nm), where the fluorescent indicator in the silica gel is quenched by UV-active compounds, or by using chemical staining agents that react with specific functional groups, such as the aldehyde on the target molecule. acs.org

By comparing the Rf values of the spots in the reaction mixture to those of the pure starting materials, the progress of the reaction can be determined. The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate a successful reaction. TLC is also used to assess the purity of the final product after purification. researchgate.net The presence of a single spot suggests a high degree of purity, although co-eluting impurities may not be detected.

Table 1: Representative TLC Systems for Analysis of Biphenyl Derivatives

| Stationary Phase | Mobile Phase (Solvent System) | Application | Reference |

| Silica Gel 60 F254 | Dichloromethane (CH2Cl2):Methanol (MeOH) (99:1) | Purity assessment and Rf determination of a substituted ethyl benzoate (B1203000) derivative. | orgsyn.org |

| Silica Gel 60 F254 | Dichloromethane (CH2Cl2):Methanol (MeOH) (94:6) | Monitoring reaction progress and determining elution conditions for column chromatography. | orgsyn.org |

| Silica Gel | Petroleum Ether:Ethyl Acetate (95:5) | Monitoring purification of related vinylbenzoate derivatives. | rsc.org |

| Silica Gel | Hexanes:Ethyl Acetate (19:1) | Separation of compounds with varying polarity during purification studies. | orgsyn.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. gcms.cz It is particularly useful for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed to analyze more volatile precursors, byproducts, or derivatives formed during its synthesis or in metabolic studies. acs.org

For analysis, the sample is first vaporized in a heated inlet and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The choice of column is crucial; a common stationary phase for analyzing aromatic compounds like biphenyl derivatives is a 5% phenyl methyl siloxane phase, which separates compounds based on their boiling points and interactions with the stationary phase. nih.gov

As the separated components elute from the column, they enter the ion source of the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint." researchgate.net By comparing this spectrum to a library of known spectra, the identity of the compound can be confirmed. gcms.cz The total ion chromatogram (TIC) provides information on the number of components and their relative abundance in the sample. gcms.cz

In cases where the target compound or its metabolites are not sufficiently volatile, derivatization may be necessary. For example, hydroxylated biphenyls can be converted to more volatile heptafluorobutyrate or trimethylsilyl (B98337) (TMS) ethers before GC-MS analysis. acs.org

Table 2: Typical GC-MS Parameters for Analysis of Aromatic Compounds

| Parameter | Specification | Purpose | Reference |

| GC System | Shimadzu GCMS QP5000 or similar | Separation and detection | gcms.cz |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms) | Separation of a broad range of semi-volatile organic compounds, including aromatics. | nih.gov |

| Inlet Temperature | 250 - 280 °C | Ensures complete vaporization of the sample. | nih.gov |

| Oven Program | Temperature gradient (e.g., 50°C hold for 2 min, ramp to 300°C at 10°C/min) | To achieve optimal separation of compounds with different boiling points. | nih.gov |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. | acs.org |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible fragmentation patterns. | researchgate.net |

| Mass Range | 50 - 500 amu | Detection range covering the expected mass of the compound and its fragments. | gcms.cz |

| Identification | Comparison of mass spectra and retention indices with library data (e.g., NIST) | Confirmation of compound identity. | gcms.cz |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantitative analysis and purity determination of non-volatile or thermally sensitive compounds like this compound. It offers high resolution, sensitivity, and reproducibility.

In HPLC, a liquid mobile phase pumps the sample through a column packed with a stationary phase. For biphenyl derivatives, reversed-phase HPLC is most common, utilizing a non-polar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation mechanism is based on the hydrophobic interactions of the analyte with the stationary phase.

A UV-Vis detector is commonly used for detection, as the aromatic rings in this compound absorb UV light strongly. The detector measures the absorbance at a specific wavelength as the compound elutes from the column, generating a peak in the chromatogram. The area under this peak is directly proportional to the concentration of the compound, allowing for precise quantification when calibrated with standards.

HPLC is used to determine the purity of the final product by detecting and quantifying any impurities. Method validation according to international guidelines ensures the accuracy, precision, and reliability of the results, making it suitable for quality control in manufacturing processes. nih.gov

Table 3: General HPLC Conditions for Purity Analysis of Biphenyl Derivatives

| Parameter | Specification | Rationale |

| System | Agilent 1200 Series or equivalent | Standard high-performance liquid chromatograph. |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for non-polar aromatic compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) | Gradient elution is used to separate compounds with a wide range of polarities. Acid improves peak shape. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical separations on a 4.6 mm ID column. |

| Column Temperature | 25 - 40 °C | Temperature control ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance across a range of wavelengths (e.g., 254 nm) and provides spectral information for peak purity assessment. |

| Injection Volume | 5 - 20 µL | The volume of sample introduced onto the column. |

| Quantification | External Standard Calibration | The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentration. |

Column Chromatography for Purification